![molecular formula C13H12F3NO3 B2538276 3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone CAS No. 866132-73-2](/img/structure/B2538276.png)

3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

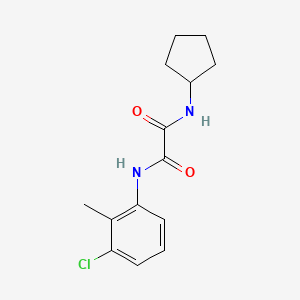

The compound 3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone is a derivative of furanone, a class of organic compounds characterized by a 2(3H)-furanone ring structure. Furanones are known for their diverse applications, including their use in food, tobacco, and as pharmaceutical intermediates. The specific compound is likely to possess unique properties due to the presence of the trifluoromethoxy group and the anilino substituent, which could influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of furanone derivatives, such as the one described, can be achieved through various synthetic routes. One such method is the sequential hydroacyloxylation-Mizoroki-Heck reactions of iodoalkynes, as outlined in the first paper. This approach allows for the stereoselective synthesis of E-3-(arylmethylidene)-5-(alkyl/aryl)-2(3H)-furanones. The process involves the regioselective addition of β-aryl acrylic acids to iodoacetylenes, followed by a stereoselective Mizoroki-Heck reaction to yield the E-2(3H)-furanones . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

Furanones can participate in various chemical reactions due to their reactive carbonyl group and the potential for nucleophilic addition at the double bond of the furanone ring. The presence of substituents such as the trifluoromethoxy group could enhance the electrophilic character of the carbonyl, while the anilino group might participate in interactions with nucleophiles or bases. The papers provided do not discuss the specific chemical reactions of 3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone, but the general reactivity of furanones suggests that such compounds could be versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of furanones are influenced by their molecular structure. The presence of different substituents can affect properties such as boiling point, melting point, solubility, and stability. For instance, the introduction of a trifluoromethoxy group could increase the compound's lipophilicity and potentially its volatility, while the anilino group might contribute to its ability to form hydrogen bonds. The second paper discusses the characterization of a different furanone derivative, which was analyzed using IR, 13C NMR, and GC/MS techniques . Similar analytical methods would be applicable for the characterization of the compound to determine its physical and chemical properties.

Aplicaciones Científicas De Investigación

Chemical Recycling of Poly(ethylene terephthalate)

This study discusses the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer soft-drink bottles using hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer. This process is relevant because furanone derivatives can sometimes be involved in polymer synthesis and recycling processes (Karayannidis & Achilias, 2007).

Bioethylene Production from Ethanol

This study reviews the production of bioethylene via dehydration of bioethanol, an alternative to fossil-based ethylene production. Furan derivatives, similar to the compound , could potentially be involved in such processes as intermediates or catalysts (Mohsenzadeh, Zamani, & Taherzadeh, 2017).

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals

This review focuses on the Diels-Alder reactions of furfural derivatives, which are crucial for producing polymers, biofuels, and chemicals from renewable resources. Given the structural similarities, 3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone could potentially engage in similar cycloaddition reactions, highlighting its relevance in green chemistry applications (Galkin & Ananikov, 2021).

Exploration of Porous Metal–Organic Frameworks for Gas Separation

Metal–organic frameworks (MOFs) have shown promise for gas separation and purification due to their unique pore structures. Furan derivatives, including possibly the compound , could be used in the synthesis of MOFs or as functionalizing agents to enhance their gas separation capabilities (Lin et al., 2017).

Self-Healing Polymers Based on Thermally Reversible Diels–Alder Chemistry

This review discusses self-healing polymeric materials that employ furan groups, such as the one present in the compound of interest, in thermally reversible Diels–Alder reactions. These materials demonstrate removability and remendability, indicating potential applications in the development of high-performance self-healing polymers (Liu & Chuo, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

(3E)-3-[1-[4-(trifluoromethoxy)anilino]ethylidene]oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO3/c1-8(11-6-7-19-12(11)18)17-9-2-4-10(5-3-9)20-13(14,15)16/h2-5,17H,6-7H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNHWPIRPQJPTQ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCOC1=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\1/CCOC1=O)/NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-(1-{[4-(trifluoromethoxy)phenyl]amino}ethylidene)oxolan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)

![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)

![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)